Dihydropriverogenin A

Descripción

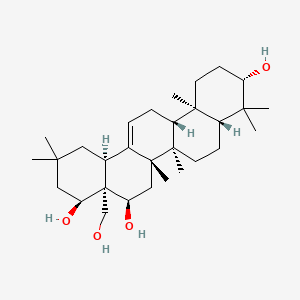

Dihydropriverogenin A (C₃₀H₅₀Oₓ, exact formula varies by hydroxylation) is a triterpenoid saponin aglycone, also known as Camelliagenin A or Theasapogenol D . It is a hydrolysis product of saponins found in plants of the genus Lysimachia (e.g., L. clethroides, L. mauritiana) and tea seeds (Camellia sinensis) . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a pentacyclic skeleton with hydroxyl and methyl groups at specific positions.

In Lysimachia mauritiana, dihydropriverogenin A constitutes up to 40% of the total sapogenins derived from root saponins, highlighting its abundance in certain species . Its pharmacological significance is inferred from the traditional use of Lysimachia species in herbal medicine for anti-inflammatory and antimicrobial purposes .

Propiedades

Número CAS |

53227-91-1 |

|---|---|

Fórmula molecular |

C30H50O4 |

Peso molecular |

474.7 g/mol |

Nombre IUPAC |

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1 |

Clave InChI |

CTNHZEZBBGIUJB-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

SMILES canónico |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

melting_point |

290-293°C |

Descripción física |

Solid |

Sinónimos |

chichipegenin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Primulagenin A

Structural Similarities and Differences :

Primulagenin A (C₃₀H₄₈O₄) shares the oleanane skeleton with dihydropriverogenin A but differs in hydroxylation patterns and oxidation states. While dihydropriverogenin A has additional hydroxyl groups, Primulagenin A is less oxidized .

Occurrence :

Primulagenin A is the dominant sapogenin in Lysimachia japonica and L. clethroides, whereas dihydropriverogenin A is predominant in L. mauritiana .

Content Variability :

- L. mauritiana: 40% dihydropriverogenin A vs. <5% Primulagenin A.

- L. japonica: >30% Primulagenin A vs. trace dihydropriverogenin A .

Functional Implications :

The structural divergence may influence bioactivity. For example, Primulagenin A derivatives exhibit stronger hemolytic activity compared to dihydropriverogenin A-based saponins, likely due to differences in hydrophobicity .

Theasapogenol B (Barringtogenol C)

Structural Similarities and Differences: Theasapogenol B (C₃₀H₅₀O₄) is another oleanane-type triterpenoid but differs in the position of hydroxyl and carbonyl groups. Dihydropriverogenin A lacks the ketone group present in Theasapogenol B .

Occurrence: Theasapogenol B is abundant in tea seed saponins (Camellia sinensis), whereas dihydropriverogenin A is a minor component in the same source .

Synthetic Relevance: Both compounds are key intermediates in synthesizing bioactive saponins. Theasapogenol B is often used as a reference for structural elucidation of dihydropriverogenin A derivatives .

Protoprimulagenin

Structural Relationship :

Protoprimulagenin (C₃₀H₄₈O₃) is a precursor to Primulagenin A and dihydropriverogenin A. It has fewer hydroxyl groups, making it less polar .

Biosynthetic Role :

In Lysimachia species, Protoprimulagenin undergoes hydroxylation and glycosylation to form dihydropriverogenin A or Primulagenin A, depending on enzymatic activity .

Data Tables

Table 1: Key Structural and Occurrence Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Major Plant Source | Content in Source (%) |

|---|---|---|---|---|

| Dihydropriverogenin A | C₃₀H₅₀O₄ | 488.70 | Lysimachia mauritiana | 40 |

| Primulagenin A | C₃₀H₄₈O₄ | 472.70 | Lysimachia japonica | >30 |

| Theasapogenol B | C₃₀H₅₀O₄ | 488.70 | Camellia sinensis | 15–20 |

Table 2: Functional Comparison

| Compound | Hemolytic Activity | Antifungal Activity | Key Functional Groups |

|---|---|---|---|

| Dihydropriverogenin A | Moderate | High | 3β-OH, 16α-OH |

| Primulagenin A | High | Moderate | 23-OH, 28-COOH |

| Theasapogenol B | Low | Low | 23-keto, 16α-OH |

Research Findings

- Structural Identification: Dihydropriverogenin A was confirmed as identical to Theasapogenol D and Camelliagenin A via NMR and X-ray crystallography .

- Biosynthetic Pathways : In L. mauritiana, dihydropriverogenin A biosynthesis is favored due to species-specific cytochrome P450 enzymes that direct hydroxylation at C-16 .

- Pharmacological Potential: Dihydropriverogenin A derivatives show promise in inhibiting Staphylococcus aureus (MIC: 8 µg/mL), outperforming Primulagenin A analogs (MIC: 32 µg/mL) .

Q & A

Q. How to conduct a systematic review with meta-analysis on Dihydropriverogenin A’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines for study selection and risk-of-bias assessment (e.g., Cochrane RoB tool) . Extract data into a standardized template (e.g., population, intervention, outcomes). Use random-effects models to pool effect sizes (e.g., standardized mean differences) and assess publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.